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Compound of Interest

Compound Name: Anhydroophiobolin A

Cat. No.: B015427

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anhydroophiobolin A is a sesterterpenoid natural product belonging to the ophiobolin family,
which are known for their diverse biological activities, including antifungal, antibacterial, and
cytotoxic properties. The unique 5-8-5 tricyclic carbon skeleton of the ophiobolins, coupled with
their array of stereocenters and functional groups, makes them challenging targets for
synthesis and fascinating subjects for spectroscopic analysis. This document provides a
detailed summary of the Nuclear Magnetic Resonance (NMR) spectroscopy data for
Anhydroophiobolin A, along with a standardized protocol for data acquisition, to serve as a
comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and
drug discovery.

Chemical Structure

Anhydroophiobolin A is structurally characterized by the absence of a hydroxyl group at
position C3 and the presence of a double bond between C3 and C4, as compared to its parent
compound, Ophiobolin A.

Quantitative NMR Data
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The following tables summarize the *H and 3C NMR chemical shift assignments for
Anhydroophiobolin A. The data has been compiled from published literature.

Table 1: 13C NMR Chemical Shift Data for Anhydroophiobolin A

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b015427?utm_src=pdf-body
https://www.benchchem.com/product/b015427?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Carbon No. Chemical Shift (6) ppm
1 37.8
2 30.1
3 124.0
4 1355
5 55.4
6 49.2
7 140.9
8 206.9
9 42.4
10 41.7
11 53.8
12 46.8
13 354
14 42.1
15 29.8
16 22.3
17 126.7
18 130.4
19 25.9
20 17.2
21 72.0
22 96.1
23 155.1
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24 192.8
25 18.1
26 16.2

Note: Data compiled from "Isolation of Ophiobolin A and Its Analogs as Inhibitors to
Photosynthesis". The numbering of the carbon atoms is based on the standard nomenclature

for ophiobolins.
Table 2: *H NMR Chemical Shift and Coupling Constant Data for Anhydroophiobolin A

A complete, tabulated set of *H NMR data with specific chemical shifts and coupling constants
for every proton is not readily available in a single public source. The following represents a
compilation of reported signals. Researchers should perform 2D NMR experiments for

complete assignment.

Chemical Shift () Lo Coupling Constant
Proton(s) Multiplicity
ppm (J) Hz
H-3 5.4-5.6 m
H-17 5.1-5.3 m
H-24 (CHO) 9.4-9.5 s
CHs 0.8-1.8 various

Experimental Protocols

The following is a general protocol for the acquisition of NMR data for Anhydroophiobolin A

and related sesterterpenoids.
1. Sample Preparation

o Sample Purity: Ensure the sample of Anhydroophiobolin A is of high purity (>95%), as
impurities will complicate spectral analysis. Purification can be achieved by chromatographic
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techniques such as High-Performance Liquid Chromatography (HPLC) or column
chromatography.

Solvent: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a
deuterated solvent. Chloroform-d (CDCIs) is a common choice for this class of compounds.
Other solvents such as methanol-ds (CDsOD), acetone-ds, or benzene-de may be used
depending on solubility and the desired resolution of specific signals.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

. NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a
cryoprobe is recommended for optimal sensitivity and resolution, which is crucial for
resolving complex multiplets and for 2D NMR experiments.

1D 1H NMR:
o Acquire a standard 1D proton spectrum to observe the overall proton environment.

o Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2
seconds.

1D 3C NMR:
o Acquire a proton-decoupled 13C spectrum to identify all unique carbon signals.

o Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024
or more) may be necessary due to the low natural abundance of 13C, relaxation delay of 2-
5 seconds.

2D NMR Experiments: To unambiguously assign all proton and carbon signals and to
determine the connectivity and spatial relationships within the molecule, the following 2D
NMR experiments are essential:

o COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
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o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached
to carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is critical for establishing the carbon
skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons
that are close in space.

Logical Workflow for NMR Data Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a natural
product like Anhydroophiobolin A using NMR spectroscopy.
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Caption: Workflow for NMR-based structure elucidation.

Signaling Pathways and Biological Relevance

While NMR spectroscopy directly elucidates the chemical structure, the biological activity of
Anhydroophiobolin A and related compounds is of significant interest to drug development
professionals. Ophiobolins have been reported to interact with various cellular targets and
signaling pathways. For instance, Ophiobolin A is a known inhibitor of calmodulin, a key
calcium-binding protein involved in numerous cellular signaling cascades. The structural
modifications in Anhydroophiobolin A may alter its binding affinity and specificity for such
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targets. Further research, guided by the precise structural information from NMR, is necessary
to delineate the specific signaling pathways modulated by Anhydroophiobolin A.
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« To cite this document: BenchChem. [Anhydroophiobolin A: A Detailed Spectroscopic Analysis
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015427#anhydroophiobolin-a-nmr-spectroscopy-
data]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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